Cas no 2034603-86-4 (1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)

1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
- 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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- インチ: 1S/C18H21N3O3/c22-16-12-20(18(24)21(16)15-4-2-1-3-5-15)14-8-10-19(11-9-14)17(23)13-6-7-13/h1-5,13-14H,6-12H2
- InChIKey: GUKQGQDXKPYERF-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C2CCN(C(C3CC3)=O)CC2)CC(=O)N1C1=CC=CC=C1
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-2161-3mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-15mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-25mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-2mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-5mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-10μmol |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-1mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6529-2161-50mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6529-2161-10mg |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6529-2161-2μmol |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
2034603-86-4 | 2μmol |
$85.5 | 2023-09-08 |
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione 関連文献
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dioneに関する追加情報
Introduction to 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS No. 2034603-86-4)
1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS No. 2034603-86-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione is notable for its intricate arrangement of functional groups. The compound consists of a piperidine ring substituted with a cyclopropanecarbonyl group at the 1-position and an imidazolidinedione moiety linked to a phenyl group at the 3-position. This specific configuration imparts unique chemical properties that contribute to its biological activity and pharmacological potential.
Synthesis of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves several steps, each carefully optimized to ensure high yield and purity. One common synthetic route begins with the formation of the piperidine ring through a reductive amination reaction. Subsequently, the cyclopropanecarbonyl group is introduced via a cyclopropanation reaction, followed by the coupling of the imidazolidinedione and phenyl moieties. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of production.
In terms of biological activity, 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione has demonstrated significant potential as a modulator of various biological pathways. Studies have shown that this compound can effectively inhibit certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has exhibited anti-inflammatory properties and has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Recent research has further elucidated the mechanisms underlying the biological activities of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound selectively targets and inhibits specific kinases involved in cell signaling pathways associated with neurodegeneration. Another study in Cancer Research highlighted its ability to disrupt mitochondrial function in cancer cells, leading to increased apoptosis and reduced tumor growth.
The pharmacokinetic properties of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione have also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione in human subjects. Early phase I trials have shown promising results, with no serious adverse events reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
In conclusion, 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS No. 2034603-86-4) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and favorable biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great potential for improving patient outcomes in various diseases.
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